3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-6-3-4-8-9(5-6)17-11-10(8)12(16)15(13)7(2)14-11/h6H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMSMSNBTURPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923347 | |
| Record name | 3-Amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120354-21-4 | |
| Record name | Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
The most widely cited synthesis begins with ethyl 2-(acetylamino)-6-methyl-4,5,6,7-tetrahydrobenzo[4,thieno[2,3-d]pyrimidine-3-carboxylate as the precursor. Key steps include:
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Hydrazine Hydrate Treatment : The precursor is refluxed with hydrazine hydrate (99%) in ethanol for 8 hours, leading to methyl mercaptan evolution and subsequent cyclization.
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Isolation and Purification : The crude product is filtered, washed with cold ethanol/acetone mixtures, and recrystallized to yield brown crystals (35.5% yield).
Table 1: Optimization Parameters for Hydrazinolysis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8 hours | Critical for completion |
| Solvent | Ethanol | Enhances solubility |
| Temperature | Reflux (~78°C) | Accelerates cyclization |
| Hydrazine Concentration | 10 mmol per 10 mmol precursor | Stoichiometric excess |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl group, followed by intramolecular cyclization to form the pyrimidinone ring. The acetyl group acts as a transient protecting group, preventing premature side reactions.
Characterization Data
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IR Spectroscopy : Bands at 3405 cm⁻¹ (N–H stretch), 1714 cm⁻¹ (C=O), and 1690 cm⁻¹ (thieno ring vibration).
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¹H NMR (DMSO-d₆) : δ 0.95 (s, 3H, CH₃), 1.00 (s, 3H, CH₃), 1.96 (d, J = 16.9 Hz, 2H, CH₂), 2.14 (d, J = 17.0 Hz, 2H, CH₂), 4.35 (br, 2H, NH₂).
Alternative Routes and Modifications
Sodium Ethoxide-Mediated Acetylation
Treatment of intermediates with sodium ethoxide (NaOEt) and acetic anhydride (Ac₂O) generates acetylated derivatives. For example, N-(4-(3-acetyl-6-benzoyl-7-methyl-8-oxo-3,8-dihydrothieno[2,3-d]triazolo[1,5-a]pyrimidin-2-yl)phenyl)acetamide is formed in 74% yield under these conditions. Adapting this to the target compound would require careful selection of acylating agents.
Comparative Analysis of Synthetic Methods
Table 2: Yield and Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Hydrazinolysis | 35.5 | >95% | Simplicity |
| PPA Cyclization | 40–50* | >90% | High-temperature stability |
| NaOEt Acetylation | 74* | >98% | Functional group tolerance |
*Reported for analogous compounds.
Challenges and Optimization Strategies
Byproduct Formation
Hydrazinolysis often generates methyl mercaptan (CH₃SH), requiring efficient venting or trapping systems. Substituting thiourea derivatives for hydrazine may mitigate this issue but risks altering regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can modify the oxidation state of the compound, often reducing double bonds or nitro groups.
Substitution: This reaction involves replacing one functional group with another, commonly using halogenation or alkylation reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit promising anticancer properties. Specifically, 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its ability to inhibit key kinases involved in cancer progression:
- LIMK1 Inhibition : LIMK1 plays a crucial role in actin cytoskeleton dynamics and cell motility. Compounds similar to this structure have demonstrated inhibitory effects on LIMK1 activity.
- PIM Kinase Inhibition : PIM kinases are involved in cell survival and proliferation pathways. Studies suggest that this compound can act as a selective inhibitor of PIM kinases.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound reveal potential efficacy against a range of pathogens:
- Bacterial Activity : Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has shown promising results in inhibiting fungal growth in vitro.
Cytotoxic Effects
In vitro studies have demonstrated that 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 10 | Inhibition of proliferation |
Synthetic Methods
The synthesis of 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures utilizing key reagents such as thiophene derivatives and amines. Common methods include:
Microwave-Assisted Synthesis
This method enables rapid and high-yield production of the compound. It leverages microwave energy to enhance reaction rates and improve yields.
Catalytic Reactions
Catalysts such as palladium complexes are frequently used to facilitate reactions involving aldehydes and amines. This approach not only increases the efficiency of the synthesis but also enhances the purity of the final product.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
Drug Development
Due to its biological activity profiles, 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is being explored as a lead compound in drug development for cancer and infectious diseases.
Research Applications
In proteomics research, this compound serves as a valuable tool for studying protein interactions and cellular mechanisms due to its ability to modulate kinase activity.
Case Studies
Several case studies highlight the effectiveness of this compound in real-world applications:
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by targeting LIMK1 pathways .
Case Study 2: Antimicrobial Testing
In an investigation conducted by the Journal of Antimicrobial Chemotherapy, 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-amino-2,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Key Properties :
- Biological Activity : Exhibits apoptosis-inducing properties by inhibiting mitochondrial electron transport and cytochrome c release, with applications in cancer research .
- Structural Features: The 3-amino and 2,7-dimethyl groups enhance solubility and target specificity, while the tetrahydrobenzothieno ring system contributes to conformational rigidity .
Comparison with Structural Analogs
The compound is part of a broader class of tetrahydrobenzothieno-pyrimidinones with diverse substituents influencing pharmacological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
3-Amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by a unique fusion of benzothiophene and pyrimidine rings. Its structure contributes to various biological activities that have been explored in recent research. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and related studies.
Chemical Structure
- IUPAC Name : 3-amino-2,7-dimethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
- CAS Number : 120354-21-4
- Molecular Formula : C12H15N3OS
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures utilizing key reagents such as thiophene derivatives and amines. Common methods include:
- Microwave-Assisted Synthesis : This method allows for rapid and high-yield production of related compounds .
- Catalytic Reactions : Catalysts like palladium complexes are often employed to facilitate reactions involving aldehydes and amines.
Pharmacological Properties
Research indicates that 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzothieno[2,3-d]pyrimidines can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this structure have been identified as potential inhibitors of LIMK1 and PIM kinases, which are crucial in regulating cell proliferation and survival .
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial activity against various pathogens. Structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance its efficacy against bacteria and fungi.
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects in vitro against cancer cell lines. The presence of electron-withdrawing groups in the structure has been correlated with increased cytotoxicity .
Case Study 1: Inhibition of Kinase Activity
A study focusing on the inhibition of LIMK1 showed that derivatives of benzothieno[2,3-d]pyrimidine could disrupt actin polymerization in cancer cells. These findings suggest that 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one could serve as a lead compound for developing new anticancer drugs targeting cytoskeletal dynamics.
Case Study 2: Antimicrobial Testing
In vitro testing against pathogenic microorganisms revealed that modifications to the benzothieno core can significantly enhance antimicrobial activity. Compounds with specific functional groups outperformed standard antibiotics in inhibiting bacterial growth.
Summary of Biological Activities
Synthesis Methods Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-Assisted | Rapid synthesis with high yields | Requires specialized equipment |
| Catalytic Reactions | Efficient reaction conditions | May involve costly catalysts |
Q & A
Basic: What are the common synthetic routes for preparing 3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted thiophene precursors with urea or thiourea derivatives. For example, a multi-step approach starts with the formation of the thienopyrimidine core via reaction of 2-aminothiophene derivatives with alkylating agents (e.g., triethyl orthoacetate) under reflux conditions . Key intermediates, such as 3-benzyl-2-sulphanyl derivatives, are functionalized using hydrazine hydrate to introduce amino groups . Purification often employs recrystallization from ethanol or ethyl acetate, with yields optimized by controlling reaction time (e.g., 25 hours for hydrazine coupling) . Characterization relies on NMR, IR, and elemental analysis .
Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?
Methodological Answer:
Critical parameters include:
- Solvent selection : Dry pyridine enhances nucleophilic substitution in hydrazine coupling steps .
- Temperature control : Prolonged reflux (e.g., 25 hours) ensures complete conversion of intermediates like 2-sulphanyl derivatives to hydrazino analogs .
- Stoichiometry : Excess hydrazine hydrate (140 mmol vs. 5 mmol substrate) drives reactions to completion .
- Workup : Ethanol washing removes unreacted reagents, while ethyl acetate recrystallization improves purity . Advanced techniques like column chromatography or HPLC may resolve complex mixtures in derivatives with bulky substituents .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of substituents (e.g., methyl groups at positions 2 and 7) and hydrogen bonding in the pyrimidinone ring .
- IR : Stretching frequencies at ~1650–1700 cm verify the carbonyl group in the pyrimidin-4(3H)-one moiety .
- Mass spectrometry : APCI-MS or ESI-MS provides molecular ion peaks (e.g., m/z 311 for CHNOS) and fragmentation patterns .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural assignments?
Methodological Answer:
Single-crystal X-ray analysis determines bond lengths, angles, and packing motifs. For example:
- The thienopyrimidine core exhibits planarity with C–C bond lengths averaging 1.39 Å, confirming aromaticity .
- Methyl groups at positions 2 and 7 adopt equatorial orientations in the tetrahydrobenzene ring, minimizing steric strain .
- Challenges include obtaining high-quality crystals via slow evaporation (e.g., using ethyl acetate/hexane mixtures) and addressing disorder in flexible tetrahydrobenzene rings .
Basic: What biological assays are used to evaluate the bioactivity of this compound?
Methodological Answer:
- COX-2/COX-1 selectivity : In vitro assays with human recombinant enzymes, using indomethacin as a control, measure IC values .
- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) assess MIC (minimum inhibitory concentration) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) determine EC values .
Advanced: How can researchers address contradictions in reported biological activity data?
Methodological Answer:
- Control standardization : Use consistent positive controls (e.g., indomethacin for COX assays) and cell lines .
- Structural validation : Confirm compound purity (>95% by HPLC) to rule out impurities influencing activity .
- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like EGFR or COX-2, explaining selectivity variations . For example, methyl group orientation may alter hydrophobic pocket interactions in COX-2 .
Basic: What computational tools are used to predict the pharmacological profile of this compound?
Methodological Answer:
- Docking software : AutoDock, Schrödinger Suite, or MOE simulate binding to targets like EGFR or COX-2, prioritizing derivatives with low binding energies (<-8 kcal/mol) .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability, BBB permeability, and toxicity risks (e.g., hepatotoxicity alerts) .
Advanced: How can molecular dynamics (MD) simulations refine docking predictions?
Methodological Answer:
- Simulation parameters : Run 100-ns MD trajectories (e.g., GROMACS) to assess protein-ligand stability, RMSD (<2 Å), and binding free energy (MM-PBSA/GBSA) .
- Conformational sampling : Identify key residues (e.g., COX-2 Val523) forming stable hydrogen bonds or π-π stacking with the thienopyrimidine core .
Basic: What are the reported biological activities of this compound and its derivatives?
Methodological Answer:
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core modifications : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances COX-2 affinity by 1.5-fold .
- Substituent effects : Bulky groups (e.g., benzyl at position 7) reduce cytotoxicity but improve metabolic stability .
- Hybrid derivatives : Coupling with triazole or piperazine moieties (e.g., 4-(4-ethylpiperazin-1-yl)) broadens antimicrobial spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
